Clorofene

Description

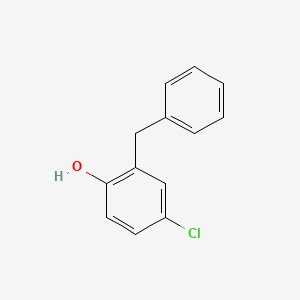

2-benzyl-4-chlorophenol is a diarylmethane.

The CIR Expert Panel concludes that the available data are insufficient to support safety of Dichlorophene or Chlorophene.

2-Benzyl-4-chlorophenol has been reported in Shewanella halifaxensis with data available.

Clorophene is used as an antiseptic agent and a disinfectant in hospitals and restaurants.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-4-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKMMSIFQUPKCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO | |

| Record name | ORTHO-BENZYL-PARA-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3184-65-4 (hydrochloride salt), 35471-49-9 (potassium salt) | |

| Record name | Clorophene [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5020154 | |

| Record name | Clorophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ortho-benzyl-para-chlorophenol appears as white to light tan or pink flakes or white crystals. Insoluble in water. Slight phenolic odor. (NTP, 1992), White to light tan or pink solid; [Hawley] | |

| Record name | ORTHO-BENZYL-PARA-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Clorophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6407 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

320 to 324 °F at 3.5 mmHg (NTP, 1992), 160-162 °C at 3.5 mm Hg | |

| Record name | ORTHO-BENZYL-PARA-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-BENZYL-P-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

370 °F (NTP, 1992) | |

| Record name | ORTHO-BENZYL-PARA-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 61 °F (NTP, 1992), Highly sol in alcohol and other org solvents, In water, 149 mg/L at 25 °C | |

| Record name | ORTHO-BENZYL-PARA-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-BENZYL-P-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.22 (NTP, 1992) - Denser than water; will sink, 1.185 at 58 °C | |

| Record name | ORTHO-BENZYL-PARA-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-BENZYL-P-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.1 mmHg at 68 °F (NTP, 1992), 0.0000506 [mmHg], 1.87X10-7 kPa = 1.4X10-6 mm Hg /extrapolated/ | |

| Record name | ORTHO-BENZYL-PARA-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Clorophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6407 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | O-BENZYL-P-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to light tan or pink flakes | |

CAS No. |

120-32-1 | |

| Record name | ORTHO-BENZYL-PARA-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clorophene [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzyl-4-chlorophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-chloro-2-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Clorophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clorofene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOROPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7560BB0BO3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-BENZYL-P-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

119.3 °F (NTP, 1992), 48.5 °C | |

| Record name | ORTHO-BENZYL-PARA-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-BENZYL-P-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Biological Activity of Dichlorophen as a Fungicide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dichlorophen (2,2'-methylenebis(4-chlorophenol)) is a compound historically used as a multipurpose biocide.[1][2][3] Its application has spanned various fields, from agriculture to veterinary medicine.[4][5] As the challenge of antifungal resistance continues to grow, there is a renewed interest in exploring the efficacy and mechanisms of older, less-characterized antimicrobial agents. This guide focuses on the fungicidal properties of dichlorophen, providing a detailed examination of its proposed molecular targets and offering standardized methodologies for its further investigation.

Quantitative Data on Antifungal Activity

A comprehensive review of recent scientific literature reveals a notable lack of specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values, for dichlorophen against key fungal pathogens of clinical and research interest, including species of Aspergillus, Candida, and Trichophyton. One study reported a Minimum Inhibitory Concentration (MIC) of 6.00 μM for dichlorophen against the bacterium Bacillus cereus, but this is not indicative of its antifungal potency.

Table 1: Summary of Quantitative Antifungal Activity Data for Dichlorophen

| Fungal Species | Strain | MIC (µg/mL) | IC50 (µg/mL) | Reference |

| Aspergillus spp. | Data not available | Data not available | Data not available | |

| Candida spp. | Data not available | Data not available | Data not available | |

| Trichophyton spp. | Data not available | Data not available | Data not available |

Note: The absence of data in this table highlights a significant gap in the current scientific literature regarding the specific antifungal efficacy of dichlorophen against these common fungal genera.

Mechanisms of Action

The fungicidal activity of dichlorophen is believed to stem from two primary mechanisms: the disruption of mitochondrial bioenergetics and the inhibition of cytoskeletal dynamics.

Disruption of Mitochondrial Oxidative Phosphorylation

The most cited mechanism of action for dichlorophen is its role as an uncoupler of oxidative phosphorylation in mitochondria.[5] In this process, dichlorophen is thought to act as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis. This disruption leads to a rapid depletion of cellular ATP, compromising vital cellular functions and ultimately leading to fungal cell death.

Inhibition of Tubulin Polymerization

A more recently proposed mechanism suggests that dichlorophen may function as a mitotic inhibitor by binding to tubulin.[4] Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton involved in cell division, intracellular transport, and maintaining cell structure. By interfering with tubulin polymerization, dichlorophen could disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle and inhibition of fungal proliferation.

Experimental Protocols

Due to the lack of specific published protocols for testing the antifungal activity of dichlorophen, the following sections provide detailed, generalized methodologies based on established Clinical and Laboratory Standards Institute (CLSI) guidelines and standard laboratory practices.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the CLSI M27-A3 and M38-A2 documents for yeasts and filamentous fungi, respectively.

4.1.1. Materials

-

Dichlorophen (analytical grade)

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Fungal isolates (Aspergillus, Candida, or Trichophyton spp.)

-

Spectrophotometer

-

Sterile saline (0.85%)

-

Vortex mixer

-

Incubator

4.1.2. Inoculum Preparation

-

Subculture the fungal isolate onto an appropriate agar medium (e.g., Potato Dextrose Agar for Aspergillus and Trichophyton, Sabouraud Dextrose Agar for Candida) and incubate at 35°C until sufficient growth or sporulation is observed.

-

For yeasts, harvest several colonies and suspend in sterile saline. For molds, gently scrape the surface of the culture with a sterile, wetted swab to harvest conidia.

-

Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts and 1-5 x 10^6 conidia/mL for molds) using a spectrophotometer at 530 nm.

-

Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL for yeasts or 0.4-5 x 10^4 conidia/mL for molds in the test wells.

4.1.3. Assay Procedure

-

Prepare a stock solution of dichlorophen in DMSO (e.g., 10 mg/mL).

-

Perform serial twofold dilutions of the dichlorophen stock solution in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of final concentrations (e.g., 0.03 - 128 µg/mL).

-

Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the dichlorophen dilutions.

-

Include a positive control (inoculum without drug) and a negative control (medium without inoculum).

-

Incubate the plates at 35°C for 24-48 hours for Candida and Aspergillus, and up to 72-96 hours for Trichophyton, or until sufficient growth is observed in the positive control wells.

-

The MIC is determined as the lowest concentration of dichlorophen that causes a significant inhibition of visible growth compared to the positive control.

Assessment of Mitochondrial Respiration

This protocol provides a general method to assess the effect of dichlorophen on fungal mitochondrial respiration using an oxygen-sensitive electrode.

4.2.1. Materials

-

Fungal spheroplasts or isolated mitochondria

-

Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, EDTA, and HEPES, pH 7.4)

-

Dichlorophen

-

Substrates for the electron transport chain (e.g., succinate, NADH)

-

ADP

-

Clark-type oxygen electrode system

4.2.2. Procedure

-

Prepare a suspension of fungal spheroplasts or isolated mitochondria in respiration buffer.

-

Calibrate the oxygen electrode system.

-

Add the fungal suspension to the electrode chamber and allow it to equilibrate.

-

Initiate respiration by adding a substrate (e.g., succinate).

-

Record the basal rate of oxygen consumption (State 2 respiration).

-

Add a known amount of ADP to stimulate ATP synthesis and measure the rate of oxygen consumption (State 3 respiration).

-

After the ADP is consumed, the respiration rate will return to State 4.

-

Add different concentrations of dichlorophen to the chamber and monitor the effect on the oxygen consumption rate. An uncoupler will increase the respiration rate in the absence of ADP (State 4) and may inhibit State 3 respiration at higher concentrations.

-

Calculate the Respiratory Control Ratio (RCR = State 3 rate / State 4 rate) in the presence and absence of dichlorophen to quantify the uncoupling effect.

Conclusion

Dichlorophen exhibits fungicidal properties that are likely attributable to its ability to disrupt fundamental cellular processes, namely mitochondrial energy production and cell division. While historical use and mechanistic studies suggest its potential as an antifungal agent, the lack of robust, recent quantitative data against key pathogenic fungi presents a significant knowledge gap. The standardized protocols provided in this guide offer a framework for researchers to systematically evaluate the antifungal efficacy of dichlorophen and further elucidate its mechanisms of action. Such studies are crucial to determine its potential for development as a novel therapeutic agent in an era of increasing antifungal resistance.

References

Unveiling the Molecular Battleground: A Technical Guide to the Role of Proteomics in Elucidating the Antimicrobial Mechanisms of Clorofene

For Researchers, Scientists, and Drug Development Professionals

Abstract: Clorofene, a halogenated phenolic compound, is a potent broad-spectrum antimicrobial agent utilized in various disinfectant and antiseptic formulations.[1][] Despite its long-standing use, a detailed understanding of its molecular mechanism of action remains largely unexplored. This technical guide posits a pivotal role for modern proteomics in systematically dissecting the cellular and molecular responses of microorganisms to this compound. By leveraging high-throughput mass spectrometry-based techniques, researchers can identify specific protein targets, map perturbed signaling pathways, and uncover novel mechanisms of both efficacy and resistance. This document provides a framework for such investigations, detailing experimental workflows, data interpretation strategies, and potential insights that could drive the development of next-generation antimicrobial agents and inform drug development pipelines.

Introduction: The Opaque Mechanism of a Potent Antimicrobial

This compound (2-benzyl-4-chlorophenol) is recognized for its efficacy as a fungicide and bactericide.[1][] As a member of the phenolic compound family, its antimicrobial activity is broadly attributed to the disruption of essential cellular processes. Phenolic compounds are known to exert their effects through various mechanisms, including the denaturation of proteins, damage to cell membranes leading to altered permeability, and the inhibition of nucleic acid synthesis.[3][4] However, the specific protein interactions and the cascade of downstream signaling events triggered by this compound in target organisms are not well-defined.

Proteomics, the large-scale study of proteins, offers a powerful lens through which to observe these molecular interactions in an unbiased, system-wide manner.[5][6] By quantifying changes in the proteome of bacteria or fungi upon exposure to this compound, we can move beyond generalized mechanisms and pinpoint the precise molecular machinery affected. This approach is critical for understanding drug-protein interactions, identifying therapeutic targets, and profiling for toxicity.[7][8] This guide outlines how quantitative proteomics can be strategically applied to illuminate the antimicrobial action of this compound.

Hypothesized Mechanisms of this compound Action: A Proteomics Perspective

Based on the known activities of phenolic compounds, we can formulate several hypotheses regarding this compound's mechanism of action that are testable using proteomic approaches.

-

Cell Membrane Disruption: this compound likely compromises the integrity of the microbial cell membrane. This could involve interactions with membrane-associated proteins, leading to altered transport, energy production (disruption of the proton motive force), and signaling. A proteomics study would be expected to reveal changes in the abundance of membrane proteins and enzymes involved in lipid biosynthesis.

-

Enzyme Inhibition and Protein Denaturation: The compound may directly bind to and inhibit the function of essential enzymes or cause widespread protein denaturation. Proteomics can identify these direct targets and also reveal cellular stress responses, such as the upregulation of chaperones (heat shock proteins) and proteases involved in protein quality control.

-

Metabolic Disruption: By inhibiting key metabolic enzymes, this compound could starve the microorganism of essential resources. Quantitative proteomics can map these metabolic shifts by observing changes in the levels of enzymes involved in glycolysis, the TCA cycle, and amino acid biosynthesis.

-

Induction of Oxidative Stress: Phenolic compounds can induce the production of reactive oxygen species (ROS). A proteomic signature for this would include the upregulation of antioxidant enzymes like superoxide dismutase and catalase.

Proteomics Strategies for Elucidating this compound's Mechanism of Action

A multi-pronged proteomics approach can provide a comprehensive view of this compound's impact on microbial proteomes. Key strategies include global proteome profiling for initial discovery and targeted approaches for validation and quantification.

Global Proteome Profiling (Shotgun Proteomics)

This strategy aims to identify and quantify as many proteins as possible in a sample to gain a broad overview of the cellular response to this compound. A typical workflow involves treating a microbial culture with this compound, extracting the total protein, digesting it into peptides, and analyzing the complex peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: Workflow for global proteome profiling of this compound-treated microorganisms.

Target Identification via Chemical Proteomics

To identify the direct binding partners of this compound, a chemical proteomics approach such as Activity-Based Protein Profiling (ABPP) could be employed. This would involve synthesizing a this compound derivative containing a "clickable" chemical handle (e.g., an alkyne or azide). This probe is then introduced to the microbial proteome, and any proteins that covalently bind to the probe are subsequently enriched and identified by mass spectrometry.

Caption: Workflow for direct target identification of this compound using chemical proteomics.

Quantitative Data Presentation

The following tables present hypothetical yet plausible quantitative data from a global proteomics experiment on Staphylococcus aureus treated with a sub-lethal concentration of this compound. This data is for illustrative purposes to demonstrate how proteomics results would be structured.

Table 1: Hypothetical Down-Regulated Proteins in S. aureus Following this compound Treatment

| Protein ID (UniProt) | Protein Name | Fold Change | p-value | Putative Function |

| P0A0H3 | ATP synthase subunit alpha | -2.5 | <0.01 | Energy Metabolism (ATP Synthesis) |

| P60411 | DNA gyrase subunit A | -2.1 | <0.01 | DNA Replication & Repair |

| Q2G1T3 | Penicillin-binding protein 2 | -1.9 | <0.05 | Cell Wall Synthesis |

| P0C1P8 | Enolase | -1.8 | <0.05 | Glycolysis |

| P0A0M4 | Dihydrolipoyl dehydrogenase | -1.7 | <0.05 | TCA Cycle |

Table 2: Hypothetical Up-Regulated Proteins in S. aureus Following this compound Treatment

| Protein ID (UniProt) | Protein Name | Fold Change | p-value | Putative Function | | :--- | :--- | :--- | :--- | | P0A0R4 | Chaperone protein DnaK (Hsp70) | +3.2 | <0.01 | Protein Folding & Stress Response | | P0A3Q8 | Superoxide dismutase [Mn] | +2.8 | <0.01 | Oxidative Stress Response | | P45833 | Catalase | +2.5 | <0.01 | Oxidative Stress Response | | Q2FYN3 | ABC transporter ATP-binding protein| +2.2 | <0.05 | Efflux Pump / Detoxification | | P0A033 | Alkyl hydroperoxide reductase C | +1.9 | <0.05 | Oxidative Stress Response |

Detailed Experimental Protocols

This section provides a detailed methodology for a quantitative proteomics experiment to assess the effects of this compound on S. aureus.

Bacterial Culture and this compound Treatment

-

Inoculate Staphylococcus aureus (e.g., strain ATCC 25923) into 5 mL of Tryptic Soy Broth (TSB) and grow overnight at 37°C with shaking.

-

Dilute the overnight culture 1:100 into fresh TSB and grow to mid-log phase (OD600 ≈ 0.5).

-

Split the culture into two groups: a treatment group and a control group (in biological triplicate).

-

To the treatment group, add this compound to a final concentration of 0.5x the previously determined Minimum Inhibitory Concentration (MIC).

-

To the control group, add an equivalent volume of the vehicle used to dissolve this compound (e.g., DMSO).

-

Incubate both groups for 1 hour at 37°C with shaking.

-

Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Wash the cell pellets twice with ice-cold phosphate-buffered saline (PBS).

Protein Extraction and Digestion

-

Resuspend the cell pellets in a lysis buffer (e.g., 4% SDS, 100 mM Tris-HCl pH 8.0, 10 mM DTT).

-

Lyse the cells by bead beating or sonication on ice.

-

Clarify the lysate by centrifugation at 16,000 x g for 10 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Take 100 µg of protein from each sample for digestion. Perform a filter-aided sample preparation (FASP) protocol.

-

Briefly, proteins are reduced with DTT and alkylated with iodoacetamide on a 30 kDa molecular weight cut-off filter.

-

Wash the proteins extensively with urea buffer and then digest with sequencing-grade trypsin overnight at 37°C.

-

Elute the resulting peptides from the filter.

Peptide Labeling and Mass Spectrometry

-

Label the peptides from each sample with a different isobaric tag (e.g., Tandem Mass Tags - TMT) according to the manufacturer's protocol.

-

Combine the labeled peptide samples into a single tube.

-

Desalt the combined sample using a C18 solid-phase extraction cartridge.

-

Analyze the sample by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).

-

Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode, selecting the top 10-15 most abundant precursor ions for fragmentation by higher-energy collisional dissociation (HCD).

Data Analysis

-

Search the raw mass spectrometry data against the S. aureus proteome database using a software platform like MaxQuant or Proteome Discoverer.

-

Identify peptides and proteins with a false discovery rate (FDR) of <1%.

-

Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.

-

Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound-treated samples compared to the control.

-

Perform functional enrichment and pathway analysis on the list of significantly altered proteins using databases like GO (Gene Ontology) and KEGG (Kyoto Encyclopedia of Genes and Genomes).

Perturbed Signaling Pathways

Based on the hypothetical data, this compound treatment appears to induce a significant stress response in S. aureus. The upregulation of chaperones and oxidative stress enzymes suggests that this compound causes protein misfolding and generates reactive oxygen species. This stress likely triggers a cascade of signaling events aimed at mitigating the damage.

Caption: Proposed signaling and response pathways in bacteria affected by this compound.

Conclusion and Future Directions

The application of proteomics to the study of this compound provides a clear and systematic path toward understanding its antimicrobial mechanism of action at a molecular level. By moving beyond broad assumptions about phenolic compounds, researchers can identify specific protein targets and affected pathways, which can inform the development of more effective and targeted antimicrobial strategies. The workflows and protocols outlined in this guide offer a robust framework for initiating such studies. Future work could involve applying these techniques to a wider range of clinically relevant pathogens, investigating the development of resistance to this compound at the proteome level, and using chemical proteomics to validate direct drug-protein interactions. Such knowledge is invaluable for the rational design of new drugs and for combating the growing threat of antimicrobial resistance.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selectscience.net [selectscience.net]

- 6. Effects of antifungal agents on the fungal proteome: informing on mechanisms of sensitivity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative proteomics - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

Synthesis and manufacturing process of Clorofene

An In-depth Technical Guide to the Synthesis and Manufacturing of Clorofene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, chemically known as 2-benzyl-4-chlorophenol, is a chlorinated phenolic compound with applications as a disinfectant and antiseptic. This technical guide provides a comprehensive overview of its synthesis and manufacturing process, intended for an audience of researchers and professionals in drug development and chemical synthesis. The document details the primary synthetic routes, experimental protocols, and relevant chemical and physical data.

Physicochemical Properties of this compound

This compound is a white to light tan or pink crystalline solid with a slight phenolic odor.[1] It is insoluble in water but soluble in organic solvents. Key quantitative properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁ClO | [2][3] |

| Molecular Weight | 218.68 g/mol | [2] |

| Melting Point | 46-51 °C | [1][3] |

| Boiling Point | 160-162 °C | [3] |

| Density | 1.188 g/mL at 25 °C | [3] |

| Flash Point | 185 °C | [1] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the chlorination of 2-benzylphenol. An alternative high-yield synthesis of the precursor, 2-benzylphenol, is also described.

Primary Synthesis Route: Chlorination of 2-Benzylphenol

The most direct method for producing this compound is the electrophilic aromatic substitution of 2-benzylphenol with sulfuryl chloride (SO₂Cl₂). A secondary amine, such as diethylamine, can be used as a catalyst.[4]

Reaction:

2-Benzylphenol + SO₂Cl₂ → 2-Benzyl-4-chlorophenol (this compound) + HCl + SO₂

A detailed experimental protocol, adapted from the synthesis of a similar compound, is provided below.[4]

Synthesis of the Precursor: 2-Benzylphenol

An efficient method for synthesizing the starting material, 2-benzylphenol, involves the benzylation of 4-chlorophenol with benzyl alcohol in the presence of a zeolite catalyst of the faujasite type.[5] This process is highly selective and produces the desired product in high yield.

Reaction:

4-Chlorophenol + Benzyl Alcohol --(Zeolite Catalyst, 200°C)--> 2-Benzyl-4-chlorophenol

This reaction has a reported yield of 94.8% for 2-benzyl-4-chlorophenol.[5]

Experimental Protocols

Synthesis of this compound via Chlorination of 2-Benzylphenol

This protocol is based on the general method for the selective chlorination of substituted phenols.[4]

Materials:

-

2-Benzylphenol

-

Sulfuryl chloride (SO₂Cl₂)

-

Toluene

-

Diethylamine (catalyst)

-

5% Hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-benzylphenol (1 equivalent) in toluene.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of diethylamine (e.g., 0.01 equivalents).

-

Addition of Chlorinating Agent: Heat the reaction mixture to 65-70°C. Add sulfuryl chloride (1.1 equivalents) dropwise via the dropping funnel over a period of 3 hours, maintaining the temperature.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 65-70°C for an additional hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing a 5% aqueous solution of hydrochloric acid and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.[4]

-

Visualizations

Synthesis Pathway of this compound

Caption: Synthesis of this compound from 2-Benzylphenol.

Experimental Workflow for this compound Synthesis

Caption: Experimental workflow for this compound synthesis.

References

- 1. fishersci.com [fishersci.com]

- 2. Chlorophene | C13H11ClO | CID 8425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-苄基-4-氯苯酚 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. US5072017A - Process for the preparation of p-substituted o-benzylphenols - Google Patents [patents.google.com]

Unraveling the Toxicological Profile of Chlorophene (o-Benzyl-p-chlorophenol) in Laboratory Animals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Chlorophene, chemically known as o-benzyl-p-chlorophenol (OBPCP). It is a broad-spectrum germicide with widespread use in disinfectant solutions and soap formulations. This document synthesizes key findings from studies in laboratory animals, focusing on acute, sub-chronic, and chronic toxicity, as well as its genotoxic and carcinogenic potential. The primary target organ for OBPCP toxicity has been identified as the kidney.[1][2][3][4]

Acute Toxicity

OBPCP exhibits low acute toxicity via oral, dermal, and inhalation routes.[2] However, high doses can lead to mortality.

Table 1: Acute Oral Toxicity of o-Benzyl-p-chlorophenol

| Species | Strain | Route | Vehicle | LD50 | Key Findings | Reference |

| Rat | F344 | Gavage | Corn oil | ~4000 mg/kg | High mortality at 4000 mg/kg. | [5] |

| Mouse | B6C3F1 | Gavage | Corn oil | ~2000 mg/kg | High mortality at 2000 mg/kg. | [5] |

Repeated-Dose Toxicity

Sub-chronic and chronic exposure to OBPCP primarily affects the kidneys in both rats and mice.

Sub-chronic Toxicity

16-Day Studies

In 16-day gavage studies, OBPCP administration in F344/N rats resulted in dose-dependent adverse effects.[6]

Experimental Protocol: 16-Day Oral Gavage Study in Rats

-

Species/Strain: F344/N rats

-

Number of Animals: 5 males and 5 females per group

-

Dosage: 0, 62.5, 125, 250, 500, or 1000 mg/kg body weight

-

Route of Administration: Gavage in corn oil

-

Duration: 5 days a week for 16 days

-

Parameters Evaluated: Mortality, body weight, clinical signs, organ weights (kidney, liver, thymus), and histopathology.[6]

Key findings included mortality in female rats at the highest dose, reduced body weight gain, and clinical signs such as diarrhea and rough hair coat.[6] Significant increases in kidney and liver weights and decreases in thymus weights were observed.[6] Dose-related dilatation of the cecum and nephropathy were also noted.[4][6]

13-Week Studies

Thirteen-week studies further established the kidney as the primary target organ.

Experimental Protocol: 13-Week Oral Gavage Study in Rats and Mice

-

Species/Strain: F344 rats and B6C3F1 mice

-

Number of Animals: 10 per sex per dose group

-

Dosage (Rats): 0, 30, 60, 120, 240, or 480 mg/kg

-

Dosage (Mice): 0, 500, 650, 800, or 1000 mg/kg

-

Route of Administration: Gavage in corn oil

-

Duration: 5 days per week for 13 weeks

-

Parameters Evaluated: Clinical signs, body weight, organ weights (kidney, liver, thymus), hematology, urinalysis, and histopathology.[4][5]

In rats, increased kidney weights and an increased incidence and severity of nephropathy and renal tubule regeneration were observed.[5] In mice, retarded growth, increased liver weights, and renal cortical lesions including necrosis, casts, chronic inflammation, and regeneration of renal tubules were the primary findings.[5]

Table 2: Sub-chronic Oral Toxicity of o-Benzyl-p-chlorophenol

| Species | Strain | Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects at LOAEL | Reference |

| Rat | F344 | 13 weeks | 30 | 60 | Increased incidence/severity of kidney nephropathy. | [1] |

| Mouse | B6C3F1 | 13 weeks | <500 | 500 | Retarded growth, increased liver weight, renal cortical lesions. | [4][5] |

Chronic Toxicity and Carcinogenicity

2-Year Studies

Long-term exposure to OBPCP confirmed the nephrotoxic effects and provided evidence of carcinogenic potential.

Experimental Protocol: 2-Year Oral Gavage Study in Rats and Mice

-

Species/Strain: F344/N rats and B6C3F1 mice

-

Route of Administration: Gavage in corn oil

-

Duration: 2 years

-

Parameters Evaluated: Mortality, body weight, clinical signs, histopathology, and tumor incidence.[6]

In rats, severe, time- and dose-related nephropathy was observed.[6] In male rats, secondary hyperparathyroidism developed at the high dose.[6] There was some evidence of carcinogenicity, with an increase in renal tubule adenoma/carcinoma combined in male mice and renal transitional cell carcinoma in female rats.[1]

Table 3: Chronic Toxicity and Carcinogenicity of o-Benzyl-p-chlorophenol

| Species | Strain | Duration | NOAEL (mg/kg/day) | Key Findings | Carcinogenic Potential | Reference |

| Rat | F344/N | 2 years | 30 | Severe, time- and dose-related nephropathy. | Some evidence: renal transitional cell carcinoma in females. | [1][6] |

| Mouse | B6C3F1 | 2 years | - | Dose-related increases in the incidence and severity of nephropathy. | Some evidence: renal tubule adenoma/carcinoma in males. | [1][6] |

Genotoxicity

OBPCP has been evaluated in a battery of genetic toxicity studies.

Experimental Protocol: Genotoxicity Assays

-

Ames Test: Conducted in Salmonella typhimurium strains to assess point mutations.

-

Chromosomal Aberration Assay: Performed in cultured Chinese hamster ovary (CHO) cells to evaluate structural chromosomal damage.

-

Mouse Lymphoma Assay: Utilized L5178Y mouse lymphoma cells to detect gene mutations.

-

Micronucleus Test: An in vivo assay in mouse bone marrow to assess chromosomal damage.[1][6]

The results from these studies were predominantly negative, indicating that OBPCP is not genotoxic.[1]

Table 4: Genotoxicity of o-Benzyl-p-chlorophenol

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium | With and without | Negative | [1][6] |

| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) cells | With and without | Negative | [6] |

| Gene Mutation | L5178Y Mouse Lymphoma cells | With and without | Negative | [6] |

| Micronucleus Test | Mouse Bone Marrow (in vivo) | N/A | Negative | [1] |

Reproductive and Developmental Toxicity

The available data on reproductive and developmental toxicity of OBPCP show no evidence of increased susceptibility.[2] The toxicological endpoints and points of departure selected for risk assessment are considered protective of any potential reproductive or developmental effects.[2]

Mechanism of Toxicity

The precise signaling pathways for OBPCP-induced toxicity are not fully elucidated. However, studies have shown that OBPCP can affect drug-metabolizing enzymes. In male Fischer 344 rats, treatment with OBPCP resulted in an increase in cytochrome P-450 content and a decrease in aryl hydrocarbon hydroxylase (AHH) activity in both liver and kidney microsomes.[6] In the kidney, OBPCP also induced NADPH-cytochrome c reductase and uridine diphosphate glucuronyl transferase activities.[6] The induction of cytochrome P-450 isozymes resembled that of phenobarbital.[6] This modulation of metabolic enzymes could lead to the formation of reactive metabolites or cellular stress, contributing to the observed nephrotoxicity.

Visualizations

Experimental Workflow and Potential Signaling Pathway

Caption: Experimental workflow for the toxicological evaluation of o-benzyl-p-chlorophenol.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. NTP Toxicology and Carcinogenesis Studies of o-Benzyl-p-Chlorophenol (CAS No. 120-32-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prechronic toxicity of o-benzyl-p-chlorophenol in rats and mice. | Sigma-Aldrich [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. Unveiling the mechanisms of nephrotoxicity caused by nephrotoxic compounds using toxicological network analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of o-benzyl-p-chlorophenol on drug-metabolizing enzymes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Carcinogenic Potential of o-Benzyl-p-chlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Benzyl-p-chlorophenol (OBPCP), a broad-spectrum germicide, has undergone extensive toxicological evaluation to determine its carcinogenic potential. This technical guide provides a comprehensive overview of the key findings from carcinogenicity bioassays and genotoxicity studies. The primary target organ for OBPCP-induced toxicity and carcinogenicity is the kidney. Evidence suggests a tumorigenic response in male mice, with equivocal findings in female rats. Genotoxicity studies have yielded mixed results, with some assays indicating mutagenic potential. This document summarizes the quantitative data, details the experimental methodologies employed in pivotal studies, and presents visual representations of the experimental workflows and a hypothesized mechanism of action.

Introduction

o-Benzyl-p-chlorophenol is a phenolic compound widely used as a disinfectant in household and hospital settings.[1] Its widespread use necessitates a thorough understanding of its potential long-term health effects, including its carcinogenic risk to humans. This guide synthesizes the available scientific data to provide a detailed technical resource for professionals in research and drug development.

Carcinogenicity Studies

Long-term carcinogenicity studies of o-benzyl-p-chlorophenol have been conducted by the National Toxicology Program (NTP) in both rats and mice.[2] The primary route of administration in these studies was gavage, with the compound dissolved in corn oil.

Two-Year Gavage Study in F344/N Rats

Groups of F344/N rats were administered o-benzyl-p-chlorophenol by gavage for up to 103 weeks. The key findings are summarized in the table below.

| Species/Sex | Dose (mg/kg/day) | Organ | Finding | Incidence |

| Rat/Male | 0 | - | - | - |

| 30 | - | No evidence of carcinogenic activity | - | |

| 60 | - | No evidence of carcinogenic activity | - | |

| 120 | - | No evidence of carcinogenic activity | - | |

| Rat/Female | 0 | Kidney | Transitional Cell Carcinoma | 0/50 |

| 60 | Kidney | Transitional Cell Carcinoma | 0/50 | |

| 120 | Kidney | Transitional Cell Carcinoma | 1/51 | |

| 240 | Kidney | Transitional Cell Carcinoma | 1/50 |

Two-Year Gavage Study in B6C3F1 Mice

B6C3F1 mice were also administered o-benzyl-p-chlorophenol by gavage for 103 weeks. The results of this study are presented below.

| Species/Sex | Dose (mg/kg/day) | Organ | Finding | Incidence |

| Mouse/Male | 0 | Kidney | Renal Tubule Adenoma | 0/50 |

| 120 | Kidney | Renal Tubule Adenoma | 2/50 | |

| 240 | Kidney | Renal Tubule Adenoma | 4/50 | |

| 480 | Kidney | Renal Tubule Adenoma | 3/50 | |

| Mouse/Male | 0 | Kidney | Renal Tubule Adenoma or Carcinoma (combined) | 0/50 |

| 120 | Kidney | Renal Tubule Adenoma or Carcinoma (combined) | 2/50 | |

| 240 | Kidney | Renal Tubule Adenoma or Carcinoma (combined) | 6/50 | |

| 480 | Kidney | Renal Tubule Adenoma or Carcinoma (combined) | 6/50 | |

| Mouse/Female | 0 | - | - | - |

| 120 | - | No evidence of carcinogenic activity | - | |

| 240 | - | No evidence of carcinogenic activity | - | |

| 480 | - | No evidence of carcinogenic activity | - |

Genotoxicity Studies

o-Benzyl-p-chlorophenol has been evaluated in a battery of in vitro and in vivo genotoxicity assays to assess its potential to induce genetic damage. The results are summarized below.

| Assay | Test System | Metabolic Activation (S9) | Result |

| Bacterial Reverse Mutation Assay | Salmonella typhimurium strains TA97, TA98, TA100, TA1535 | With and Without | Negative[2] |

| Chromosomal Aberrations | Cultured Chinese Hamster Ovary (CHO) cells | With and Without | Negative[2] |

| Sister Chromatid Exchanges | Cultured Chinese Hamster Ovary (CHO) cells | With and Without | Negative[2] |

| Gene Mutation | L5178Y Mouse Lymphoma cells | Without | Positive[2] |

| Gene Mutation | TK6 Human Lymphoblastoid cells | Without | Positive[2] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Two-Year Carcinogenicity Bioassay (NTP TR-424)

-

Test Substance: o-Benzyl-p-chlorophenol (approximately 97% pure) in corn oil.

-

Animals: Male and female F344/N rats and B6C3F1 mice.

-

Administration: Gavage, 5 days per week for 103 weeks.

-

Dose Levels:

-

Male Rats: 0, 30, 60, or 120 mg/kg body weight.

-

Female Rats: 0, 60, 120, or 240 mg/kg body weight.

-

Male and Female Mice: 0, 120, 240, or 480 mg/kg body weight.

-

-

Observations: Animals were observed twice daily for clinical signs of toxicity. Body weights were recorded weekly for the first 13 weeks and then monthly.

-

Pathology: Complete necropsies were performed on all animals. All organs and tissues were examined for gross lesions, and a comprehensive list of tissues was collected for microscopic examination.

Bacterial Reverse Mutation Assay (Ames Test)

This assay was conducted following the principles of the OECD Guideline 471.[4][5]

-

Test Strains: Salmonella typhimurium strains TA97, TA98, TA100, and TA1535.

-

Metabolic Activation: The assay was performed with and without a rat liver S9 fraction to simulate mammalian metabolism.

-

Procedure: The test substance, at various concentrations, was incubated with the bacterial strains in the presence or absence of the S9 mix. The mixture was then plated on minimal glucose agar plates.

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted after a 48-72 hour incubation period. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test

This assay was performed according to the principles of the OECD Guideline 473.[6][7]

-

Cell Line: Chinese Hamster Ovary (CHO) cells.

-

Metabolic Activation: The test was conducted with and without a rat liver S9 fraction.

-

Procedure: CHO cells were exposed to various concentrations of o-benzyl-p-chlorophenol for a short duration. Following the exposure period, the cells were treated with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase.

-

Endpoint: Chromosomes were harvested, stained, and analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges). A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.

In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay)

This assay was conducted based on the principles of the OECD Guideline 490.[8][9]

-

Cell Line: L5178Y mouse lymphoma cells, which are heterozygous at the thymidine kinase (TK) locus (TK+/-).

-

Metabolic Activation: The assay was performed with and without a rat liver S9 fraction.

-

Procedure: The cells were exposed to the test substance for a defined period. After exposure, the cells were cultured to allow for the expression of any induced mutations.

-

Selection: The cells were then plated in a medium containing a selective agent, such as trifluorothymidine (TFT). Cells with a functional TK enzyme (wild-type) will incorporate the toxic TFT and die, while mutant cells (TK-/-) will survive and form colonies.

-

Endpoint: The number of mutant colonies was counted, and the mutant frequency was calculated. A dose-related increase in the mutant frequency indicates a mutagenic effect.

Mechanism of Carcinogenicity

The precise signaling pathways involved in o-benzyl-p-chlorophenol-induced carcinogenicity have not been fully elucidated. However, based on the available data, a plausible mechanism can be hypothesized, particularly for the observed renal tumors in male mice.

o-Benzyl-p-chlorophenol is known to induce nephrotoxicity, characterized by chronic inflammation and regenerative cell proliferation in the renal tubules.[10] The metabolic activation of o-benzyl-p-chlorophenol, likely mediated by cytochrome P450 enzymes, may lead to the formation of reactive metabolites.[11][12] These reactive species can induce oxidative stress, leading to cellular damage.

The sustained cycle of cell death and regeneration in the kidney, driven by chronic toxicity, can increase the likelihood of spontaneous mutations. If these mutations occur in critical genes controlling cell growth and differentiation, they can lead to the clonal expansion of preneoplastic cells and, ultimately, tumor formation. The positive results in some in vitro genotoxicity assays suggest that o-benzyl-p-chlorophenol or its metabolites may also have direct mutagenic activity, which could contribute to the initiation of carcinogenesis.

Conclusion

The available data indicate that o-benzyl-p-chlorophenol exhibits carcinogenic potential in male mice, primarily targeting the kidney. The evidence in female rats is equivocal, and no carcinogenic effects were observed in male rats or female mice in the NTP 2-year bioassays. The genotoxicity profile is mixed, with positive results in mammalian cell gene mutation assays suggesting a potential mutagenic mode of action. The nephrotoxicity of the compound appears to be a key factor in its carcinogenic mechanism, likely involving a combination of chronic cell injury, regenerative proliferation, and potential direct mutagenic events. Further research is warranted to fully elucidate the specific molecular signaling pathways involved in o-benzyl-p-chlorophenol-induced tumorigenesis. This information is critical for accurate human health risk assessment and for guiding the development of safer alternative biocides.

References

- 1. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 2. NTP Toxicology and Carcinogenesis Studies of o-Benzyl-p-Chlorophenol (CAS No. 120-32-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Abstract for TR-424 [ntp.niehs.nih.gov]

- 4. nib.si [nib.si]

- 5. nucro-technics.com [nucro-technics.com]

- 6. nucro-technics.com [nucro-technics.com]

- 7. In Vitro Mammalian Chromosomal Aberration Test - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. Prechronic toxicity of o-benzyl-p-chlorophenol in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of o-benzyl-p-chlorophenol on drug-metabolizing enzymes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of o-benzyl-p-chlorophenol on drug-metabolizing enzymes in rats. | Sigma-Aldrich [sigmaaldrich.com]

Environmental Fate and Degradation of Clorofene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clorofene (2-benzyl-4-chlorophenol), a chlorinated phenolic compound, has been utilized as a disinfectant and antimicrobial agent. Understanding its environmental fate and degradation is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental persistence, transformation, and degradation pathways of this compound. The information is presented to aid researchers, scientists, and drug development professionals in evaluating its environmental profile.

Physicochemical Properties

The environmental behavior of a chemical is significantly influenced by its physicochemical properties. Key properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁ClO | [1][2] |

| Molecular Weight | 218.68 g/mol | [1][2] |

| Melting Point | 46-49 °C | [3] |

| Boiling Point | 160-162 °C | [3] |

| Water Solubility | < 100 mg/L at 16 °C | [3] |

| Log Kow (Octanol-Water Partition Coefficient) | 3.6 | [1] |

| Vapor Pressure | 0.1 mmHg at 20 °C | [4] |

| pKa | 10.8 | [1][5] |

Environmental Fate and Degradation

The persistence and transformation of this compound in the environment are governed by a combination of abiotic and biotic processes.

Abiotic Degradation

Hydrolysis: Hydrolysis is a chemical reaction with water that can lead to the degradation of a substance. For this compound, the rate constant for hydrolysis has been determined to be less than 0.005 days⁻¹ at pH values of 5, 7, and 9 at both 25 °C and 50 °C. This indicates that hydrolysis is not an expected environmental fate process for this compound[1][2].

Photodegradation: Photodegradation, or photolysis, is the breakdown of molecules by light. In natural water, this compound undergoes photolysis when exposed to sunlight. The rate constant for this process has been measured at 0.95 days⁻¹, corresponding to a half-life of approximately 0.7 days[1][2]. While the degradation products of photolysis have not been fully identified in all studies, an additional investigation is required to fully characterize the material balance and transformation products[2].

Biotic Degradation

Aquatic Environments: In aquatic systems, this compound has been shown to be readily biodegradable. Studies in unacclimated river water demonstrated degradation of 0.1 mg/L of this compound within 6 days. In sewage, concentrations of 0.5 and 1.0 mg/L were degraded in just one day. Acclimated activated sludge showed even more rapid degradation, with 80% removal of a 1.0 mg/L concentration in 8 hours and complete removal within 24 hours. Furthermore, when effluent from a semicontinuous activated sludge unit acclimated to 20 mg/L of this compound was used as the inoculum, 60% of the theoretical CO₂ was evolved, indicating significant mineralization[6][7]. A simulation test to assess biodegradation in activated sludge indicated that approximately 7% of this compound is expected to degrade within a typical wastewater treatment plant retention time of 6-8 hours, with 63-66% mineralization occurring over 14-28 days[5].

Soil Environments: In contrast to its behavior in aquatic systems, this compound is significantly more persistent in soil. An aerobic soil metabolism study indicated that this compound is stable, with only 8% of the parent compound degrading after 240 days. This has led to the conclusion that it is not readily biodegradable in soil[1]. There is currently a lack of specific data on the anaerobic degradation rate of this compound in soil.

Table 2: Summary of this compound Degradation Data

| Environmental Compartment | Condition | Degradation Process | Half-Life / Degradation Rate | Reference |

| Water | pH 5, 7, 9 (25°C, 50°C) | Hydrolysis | k < 0.005 days⁻¹ | [1][2] |

| Natural Water | Sunlight | Photodegradation | t½ ≈ 0.7 days (k = 0.95 days⁻¹) | [1][2] |

| River Water (unacclimated) | Aerobic | Biodegradation | Degraded within 6 days (at 0.1 mg/L) | [6][7] |

| Sewage | Aerobic | Biodegradation | Degraded within 1 day (at 0.5-1.0 mg/L) | [6][7] |

| Activated Sludge (acclimated) | Aerobic | Biodegradation | 100% degradation in 24 hours (at 1.0 mg/L) | [6][7] |

| Activated Sludge | Aerobic | Biodegradation | ~7% degradation in 6-8 hours; 63-66% mineralization in 14-28 days | [5] |

| Soil | Aerobic | Biodegradation | Stable (8% degradation after 240 days) | [1] |

| Soil | Anaerobic | Biodegradation | Data not available |

Degradation Pathways and Metabolites

The transformation of this compound in the environment leads to the formation of various degradation products. A study on the oxidation of this compound by permanganate in water identified fourteen oxidation products, indicating that direct oxidation, ring-opening, and decarboxylation are major reaction processes[8][9].

While specific metabolites from the biodegradation of this compound in soil and water are not extensively documented, the general pathways for chlorophenol degradation involve hydroxylation of the aromatic ring followed by ring cleavage. For o-benzyl-p-chlorophenol, one unidentified degradation product was detected at 8% of the parent compound after 240 days in an aerobic soil metabolism study[1]. Further research is needed to fully elucidate the biodegradation pathways and identify the resulting metabolites under various environmental conditions.

Below is a conceptual representation of the potential degradation pathways.

Experimental Protocols

Standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are essential for assessing the environmental fate of chemicals.

Soil Degradation Study (Based on OECD Guideline 307)

This study evaluates the aerobic and anaerobic transformation of a chemical in soil.

Objective: To determine the rate of transformation and identify the formation and decline of transformation products in soil.

Methodology:

-

Test Substance: Radiolabeled (e.g., ¹⁴C) this compound is typically used to facilitate a mass balance analysis and trace the formation of metabolites.

-

Soil Selection: A minimum of four different soil types are recommended, representing a range of organic carbon content, pH, clay content, and microbial biomass[10][11][12].

-

Test Setup: Soil samples (50-200 g) are treated with the test substance at a concentration relevant to its intended use. The samples are incubated in the dark in biometer flasks or a flow-through system at a controlled temperature (e.g., 20°C) for up to 120 days[10][12][13]. For anaerobic conditions, the soil is flooded, and the headspace is purged with an inert gas.

-

Sampling and Analysis: At predetermined intervals, duplicate soil samples are extracted using appropriate solvents. The extracts are analyzed for the parent compound and transformation products using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection, and Liquid Chromatography-Mass Spectrometry (LC-MS) for identification. Evolved ¹⁴CO₂ is trapped to quantify mineralization. Non-extractable residues are also quantified.

-

Data Analysis: The rate of degradation (e.g., half-life, DT₅₀) is calculated from the decline in the concentration of the parent compound over time.

Analytical Methods

The detection and quantification of this compound and its metabolites in environmental matrices typically involve chromatographic techniques.

-

Sample Preparation: Extraction from water samples can be achieved using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For soil and sediment samples, solvent extraction (e.g., using accelerated solvent extraction) is commonly employed.

-

Analysis: High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a common method for the analysis of this compound and its polar metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization of the phenolic hydroxyl group.

Bioaccumulation

The potential for a chemical to accumulate in living organisms is an important aspect of its environmental risk assessment. The bioconcentration factor (BCF) is a measure of this potential.

For this compound, a bioconcentration factor of 115 has been measured in fish, suggesting a moderate potential for bioconcentration in aquatic organisms[1]. In a separate study, the whole-fish BCF values were determined to be 107 for a test concentration of 3 µg/L and 115 for 15 µg/L[5]. The lipid-normalized BCF values were 1,401 and 1,130, respectively. In oysters, a BCF value of 296 has been reported[5].

Conclusion

This compound exhibits varied persistence in the environment depending on the compartment. It is readily biodegradable in aquatic systems but is persistent in soil under aerobic conditions. Photodegradation in water is a relevant degradation pathway. While some degradation products from chemical oxidation have been identified, further research is needed to fully characterize the metabolites formed during biotic and abiotic degradation in various environmental matrices. Standardized testing protocols, such as the OECD guidelines, provide a robust framework for generating the necessary data to complete the environmental risk assessment for this compound.

References

- 1. Chlorophene | C13H11ClO | CID 8425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Evaluating the environmental parameters that determine aerobic biodegradation half-lives of pesticides in soil with a multivariable approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Biodegradation of o-benzyl-p-chlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 9. epa.gov [epa.gov]

- 10. catalog.labcorp.com [catalog.labcorp.com]